Lanthanum nitrate hexahydrate finds application in fundamental research on lanthanides (rare earth elements) due to its ease of handling and well-defined properties. Researchers utilize it for:
Lanthanum nitrate hexahydrate contributes to the development of advanced materials through:
Lanthanum(III) nitrate hexahydrate is a white crystalline solid with the chemical formula and a molecular weight of approximately 433.02 g/mol. This compound is known for its strong oxidizing properties and is highly soluble in water, making it deliquescent in humid conditions . It is primarily used in various chemical syntheses and catalysis due to its unique properties.
Lanthanum nitrate hexahydrate is considered a mild irritant and can cause eye damage upon contact. It is also an oxidizing agent and can intensify fire. Safety precautions include wearing gloves, eye protection, and working in a well-ventilated area.
Several methods are employed for synthesizing lanthanum(III) nitrate hexahydrate:
Lanthanum(III) nitrate hexahydrate has numerous applications across different fields:
Interaction studies involving lanthanum(III) nitrate hexahydrate have shown that it can react violently with reducing agents and strong acids. Additionally, it may interact unfavorably with organic substances, necessitating careful handling and storage protocols to mitigate risks associated with these reactions .
Lanthanum(III) nitrate hexahydrate shares similarities with several other compounds containing lanthanum or related rare earth elements. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Lanthanum(III) chloride | LaCl3 · xH2O | Soluble in water; used in similar catalytic processes. |
Gadolinium(III) nitrate | Gd(NO3)3 · xH2O | Similar oxidizing properties; used in medical imaging. |
Cerium(IV) nitrate | Ce(NO3)4 · xH2O | Strong oxidizer; often used in catalysis but less soluble than lanthanum(III) nitrate. |
Neodymium(III) sulfate | Nd2(SO4)3 · xH2O | Used in magnetic applications; less reactive than lanthanum(III) nitrate. |
Lanthanum(III) nitrate hexahydrate stands out due to its strong oxidizing properties combined with high solubility, making it particularly useful for catalytic applications in organic synthesis compared to other similar compounds. Its ability to form double salts also distinguishes it from many other lanthanide compounds .
The most common industrial approach to synthesizing lanthanum(III) nitrate hexahydrate involves the direct reaction between lanthanum oxide (La₂O₃) and nitric acid (HNO₃). This straightforward process follows the chemical equation:
$$ \text{La}2\text{O}3 + 6\text{HNO}3 \rightarrow 2\text{La}(\text{NO}3)3 + 3\text{H}2\text{O} $$
This reaction represents the fundamental route for commercial production of lanthanum nitrate, with the hexahydrate form obtained through subsequent crystallization processes. The reaction typically requires a slight excess (approximately 20%) of nitric acid beyond the stoichiometric value to ensure complete conversion.
While lanthanum oxide serves as the primary starting material, other lanthanum compounds can also function as effective precursors:
Lanthanum Hydroxide Route:
$$ \text{La}(\text{OH})3 + 3\text{HNO}3 \rightarrow \text{La}(\text{NO}3)3 + 3\text{H}_2\text{O} $$
Lanthanum Carbonate Route:
$$ \text{La}2(\text{CO}3)3 + 6\text{HNO}3 \rightarrow 2\text{La}(\text{NO}3)3 + 3\text{CO}2 + 3\text{H}2\text{O} $$
These alternative routes provide flexibility depending on the availability of raw materials and specific requirements for the final product. The appropriate choice of precursor often depends on the desired purity level and scale of production.
The stoichiometry must be carefully controlled during synthesis to maximize yield and ensure product quality. Research indicates that for complete conversion of lanthanum oxide to lanthanum nitrate, the nitric acid concentration and reaction temperature must be optimized. Typically, a nitric acid concentration of 20-23% proves optimal for efficient conversion while minimizing side reactions.
The crystal structure of lanthanum(III) nitrate hexahydrate derivatives has been resolved through single-crystal X-ray diffraction. A notable example is the double nitrate hydrate [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, which crystallizes in the hexagonal space group R [1] [2]. In this structure, the La³⁺ ion resides on a threefold axis, coordinated by twelve oxygen atoms from six bidentate nitrate groups, forming a slightly distorted icosahedron (Fig. 1). The La–O bond distances range from 2.6339 (8) to 2.7012 (8) Å, consistent with neutron diffraction data for analogous lanthanum-magnesium double salts [1]. The [Ni(H₂O)₆]²⁺ octahedra exhibit two crystallographically distinct sites: one with C3 symmetry (Ni1) and another with higher symmetry (Ni2), linked via hydrogen-bonding networks involving lattice water molecules [1] [2].
The crystalline framework comprises alternating layers of [La(NO₃)₆]³⁻ icosahedra and [Ni(H₂O)₆]²⁺ octahedra, stabilized by interlayer van der Waals forces [1]. This interpenetrating honeycomb lattice highlights the role of hydrogen bonding in maintaining structural integrity, with O–H···O distances between 2.8149 (13) and 2.9626 (13) Å [2]. The synthesis of such compounds typically involves dissolving lanthanum(III) and nickel(II) oxides in concentrated nitric acid, followed by slow evaporation to yield hexagonal plate-like crystals [1] [3].
In aqueous and organic phases, lanthanum(III) nitrate exhibits dynamic coordination isomerism. Solvent extraction studies using quaternary ammonium and phosphonium nitrate extractants reveal that La³⁺ forms an anionic [La(NO₃)₅]²⁻ complex in the organic phase, charge-balanced by two extractant cations [4]. This pentanitrato species persists across the lanthanide series, with stability enhanced by the lanthanide contraction effect [4] [5]. Competing coordination pathways exist: in 1,10-phenanthroline-2,9-dicarboxamide systems, La³⁺ forms both neutral [LLa(NO₃)₃] complexes and ion pairs such as {[LLa(NO₃)₂(H₂O)]⁺(NO₃⁻)} [5].
The equilibrium between these species depends on nitrate concentration, water activity, and the donor strength of the extractant. For instance, in Aliquat 336 nitrate, the [La(NO₃)₅]²⁻ complex dominates, with no evidence of hydrate isomers [4]. Conversely, in wet ionic liquids, water molecules compete with nitrate for coordination sites, leading to mixed aqua-nitrato species [6]. These findings underscore the sensitivity of La³⁺ coordination geometry to solvent environment and counterion interactions.
Density functional theory (DFT) calculations and electrostatic models provide insight into La³⁺-nitrate bonding. The ionic radius of La³⁺ (1.032 Å) permits coordination numbers up to 12 in solid-state structures, but solution-phase complexes typically adopt lower coordination numbers (8–10) due to steric and solvation effects [4] [5]. The electrostatic potential of La³⁺ drives preferential nitrate binding over water, with binding energies correlating with charge density [6].
The lanthanide contraction effect systematically increases the stability of nitrate complexes from La³⁺ to Lu³⁺, as smaller ions exhibit stronger electrostatic interactions with nitrate ligands [4] [5]. Molecular dynamics simulations of [La(NO₃)₅]²⁻ in ionic liquids predict a distorted square antiprismatic geometry, stabilized by hydrogen bonding between nitrate oxygens and cationic extractants [6]. These models align with experimental EXAFS data, which show La–O bond lengths of 2.54–2.62 Å in the organic phase [4].
The coordination chemistry of La³⁺ nitrate shifts dramatically in ionic liquid (IL) media. In dry trihexyl(tetradecyl)phosphonium nitrate, La³⁺ forms [La(NO₃)₆]³⁻ complexes analogous to crystalline states [6]. However, in water-saturated ILs, hydrolysis competes with nitrate coordination, yielding [La(NO₃)₅(H₂O)]²⁻ and [La(NO₃)₄(H₂O)₂]⁻ species [6]. This hydration-driven isomerization reduces extraction efficiency but enables selective separation of lanthanides via subtle differences in hydration energies [6].
High-resolution luminescence spectroscopy of Eu³⁺-doped analogs reveals that ILs suppress non-radiative decay pathways, enhancing the lifetime of ⁵D₀→⁷F₂ transitions by 20–30% compared to aqueous solutions [4]. This phenomenon, attributed to the rigid coordination shell imposed by IL cations, demonstrates the tunability of lanthanide photophysics through solvent design [4] [6].
Oxidizer;Irritant